4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a phenylmethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the bromophenyl and phenylmethoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol imparts unique reactivity and properties compared to its analogs
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO2/c26-23-10-8-22(9-11-23)25(28)14-16-27(17-15-25)18-20-6-12-24(13-7-20)29-19-21-4-2-1-3-5-21/h1-13,28H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQJPOCJYZFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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